3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL
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Overview
Description
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL is a compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclopentyl group attached to the nitrogen atom via an aminomethyl linkage . The presence of these functional groups makes it a versatile scaffold in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used to develop bioactive molecules with target selectivity, contributing to the treatment of various diseases . Its unique structure allows for efficient exploration of the pharmacophore space, making it valuable in drug discovery . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique aminomethylcyclopentyl group in this compound distinguishes it from these similar compounds, providing distinct biological and chemical properties .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopentyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c11-7-9(3-1-2-4-9)10(13)5-6-12-8-10/h12-13H,1-8,11H2 |
InChI Key |
STHPBTROKQECSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2(CCNC2)O |
Origin of Product |
United States |
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